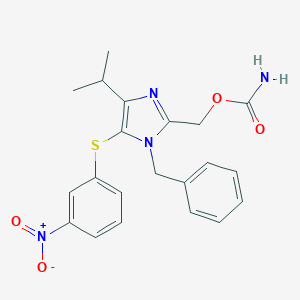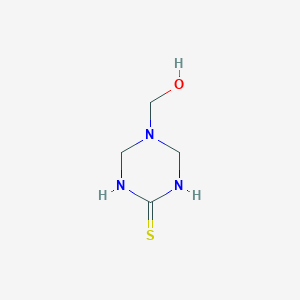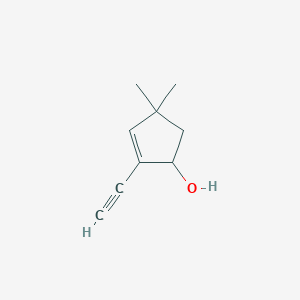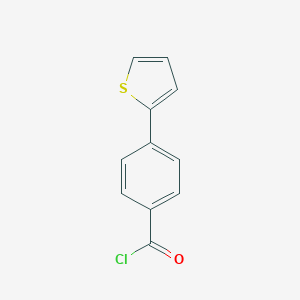
4-(2-Thienyl)Benzoyl Chloride
説明
Synthesis Analysis
The synthesis of derivatives related to 4-(2-Thienyl)Benzoyl Chloride often involves the reaction of benzoyl chloride with various nucleophiles. For example, benzoyl chloride reacts with sodium silanethiolates yielding silyl derivatives of thionobenzoic acid, showcasing the reactivity of benzoyl chlorides with nucleophiles to form silyl derivatives under specific conditions (Wojnowski et al., 2008). Another study explores the synthesis and reactions of (trimethylsiloxy)benzoyl chlorides, further illustrating the versatility of benzoyl chloride derivatives in synthesis (Schwarz, Alberts, & Kricheldorf, 1981).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2-Thienyl)Benzoyl Chloride has been elucidated using techniques like X-ray crystallography. For instance, structural and spectral studies on N-(4-chloro)benzoyl-N'-2-tolylthiourea reveal details about the crystal and molecular structure, showcasing the intricate arrangements and interactions within such molecules (Zhou et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-Thienyl)Benzoyl Chloride derivatives are diverse, including reactions with nucleophiles leading to various functionalized products. The reactions of 2-(chloroseleno)benzoyl chloride with N, O, and S nucleophiles demonstrate the compound's reactivity, yielding selenenylated and/or acylated products under different conditions (Osajda & Młochowski, 2002).
科学的研究の応用
-
Synthesis of Thiophene Derivatives
- Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Method : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Modification of Poly Lactic Acid/Sugarcane Bagasse Fibre Composites
- Application : Benzoyl chloride is used to modify poly lactic acid and sugarcane bagasse fibre composites (PLA/SCBF), impacting the mechanical and biodegradation properties of these composites .
- Method : Fourier Transform Infrared (FTIR) Spectroscopy was employed to examine the benzoyl chloride modified and unmodified fibre samples. Additionally, Scanning Electron Microscope (SEM) and Thermal Gravimetric Analysis (TGA) techniques were utilised to investigate the morphology and thermal behaviour of the Poly lactic/SCBF composites .
- Results : The use of benzoyl chloride treatment resulted in an increase in the tensile, flexural characteristics, impact strength, and hardness strength. The treatment with benzoyl chloride resulted in a reduction in both water absorption and biodegradability .
-
- Application : Benzoyl chloride is mainly useful for the production of peroxides .
- Method : Benzoyl chloride is produced from benzotrichloride using either water or benzoic acid .
- Results : The resulting peroxides have a wide range of applications in various fields, including polymer chemistry, medicine, and explosives .
-
Preparation of Dyes, Perfumes, Pharmaceuticals, and Resins
- Application : Benzoyl chloride is used in the preparation of dyes, perfumes, pharmaceuticals, and resins .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific product being synthesized .
- Results : The products of these reactions have a wide range of applications in various industries .
-
- Application : Esters can be synthesized from acid chlorides, including benzoyl chloride .
- Method : The reaction typically involves the nucleophilic attack of an alcohol on the carbonyl carbon of the acid chloride .
- Results : The resulting esters are a large class of compounds that have a wide range of applications, including as solvents, plasticizers, and in the manufacture of detergents .
-
- Application : Thiophene can be acylated by several 4-substituted benzoyl chlorides in the presence of a high valent dioxomolybdenum(VI) complex MoO2Cl2, without a solvent, to give 2-thienyl ketones .
- Method : The reaction involves the use of a high valent dioxomolybdenum(VI) complex MoO2Cl2 as a catalyst .
- Results : The reaction yields 2-thienyl ketones in 61–66% yields .
-
Small-Molecule Analysis in Biological Samples
- Application : Benzoyl chloride derivatization is used to improve the analysis of polar small molecules in biological samples by liquid chromatography–tandem mass spectrometry (LC–MS/MS) .
- Method : The process involves sample preparation and method development for the analysis of polar small molecules using benzoyl chloride (BzCl) derivatization .
- Results : The use of benzoyl chloride derivatization improves both sensitivity and selectivity in the analysis of polar small molecules .
Safety And Hazards
When handling 4-(2-Thienyl)Benzoyl Chloride, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat, sparks, open flames, and hot surfaces .
特性
IUPAC Name |
4-thiophen-2-ylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIBCNCKODGBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379993 | |
| Record name | 4-(2-Thienyl)Benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)Benzoyl Chloride | |
CAS RN |
181132-70-7 | |
| Record name | 4-(2-Thienyl)Benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 181132-70-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

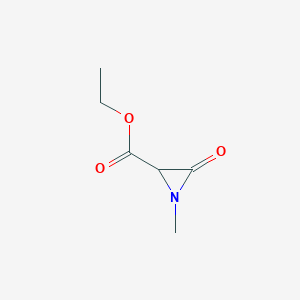

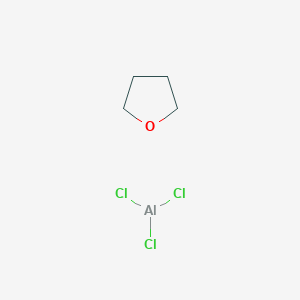
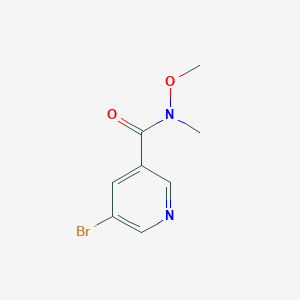
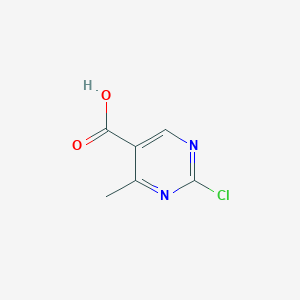
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
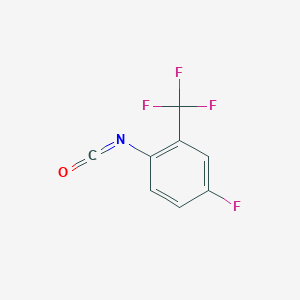
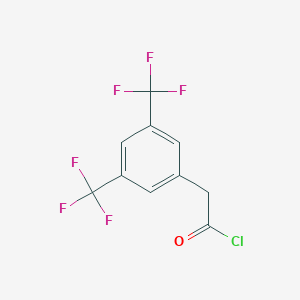
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
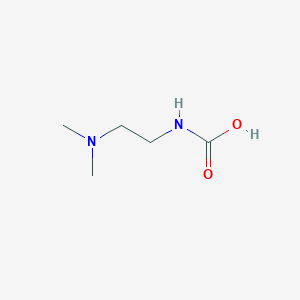
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
